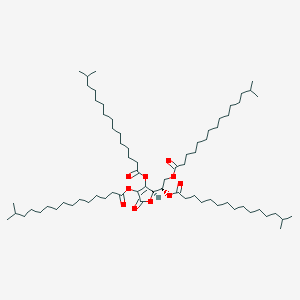

Ascorbyl tetra-2-hexyldecanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is created by esterifying ascorbic acid with isopalmitic acid, resulting in a molecule that is both hydrophobic and lipid-soluble . This unique property allows it to penetrate the skin more effectively than water-soluble forms of vitamin C, making it a popular ingredient in skincare products due to its stability and enhanced delivery .

準備方法

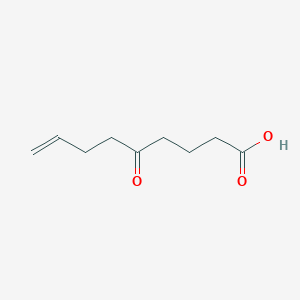

Synthetic Routes and Reaction Conditions: The synthesis of vitamin C tetraisopalmitate involves the esterification of ascorbic acid with isopalmitic acid. One common method includes mixing vitamin C with an alkali solution and cyclohexane, followed by an ice bath treatment. 2-hexyldecanoyl chloride is then added dropwise, and the mixture is allowed to react under heat preservation conditions . The reaction solution is then purified using various techniques, including the addition of calcium carbonate and activated carbon .

Industrial Production Methods: In industrial settings, vitamin C tetraisopalmitate is often produced using similar esterification processes but on a larger scale. The stability of the compound at high temperatures and its good solubility in oils make it suitable for large-scale production . Microencapsulation techniques are also employed to enhance the stability and delivery of the compound in various formulations .

化学反応の分析

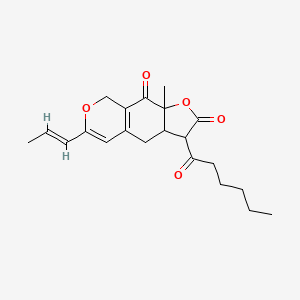

Types of Reactions: Ascorbyl tetra-2-hexyldecanoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Its antioxidant properties are particularly notable, as it helps prevent cellular aging by inhibiting the cross-linking of collagen, oxidation of proteins, and lipid peroxidation .

Common Reagents and Conditions: Common reagents used in reactions involving vitamin C tetraisopalmitate include oxidizing agents like hydrogen peroxide and tert-butyl hydroperoxide. These reactions typically occur under physiological conditions, allowing the compound to release free vitamin C in the skin .

Major Products Formed: The major products formed from these reactions include free ascorbic acid, which exerts various physiological functions such as collagen synthesis and protection against oxidative stress .

科学的研究の応用

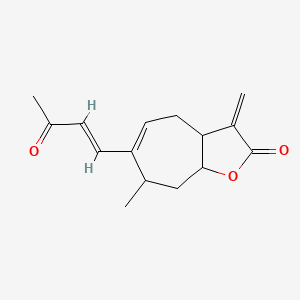

Ascorbyl tetra-2-hexyldecanoate has a wide range of scientific research applications. In chemistry, it is studied for its stability and effectiveness as an antioxidant. In biology and medicine, it is used in skincare products to reduce the appearance of fine lines, wrinkles, and dark spots . Its ability to penetrate the skin’s lipid barrier makes it effective in delivering its benefits to the deeper layers of the skin . Additionally, it is used in various formulations to enhance skin brightening and collagen-boosting effects .

作用機序

The mechanism of action of vitamin C tetraisopalmitate involves its conversion to free ascorbic acid in the skin. This conversion allows it to exert its antioxidant effects, inhibiting the cross-linking of collagen, oxidation of proteins, and lipid peroxidation . It also works synergistically with other antioxidants like vitamin E to enhance skin absorption and stability . The compound’s ability to inhibit tyrosinase and melanogenesis activity contributes to its skin-brightening effects .

類似化合物との比較

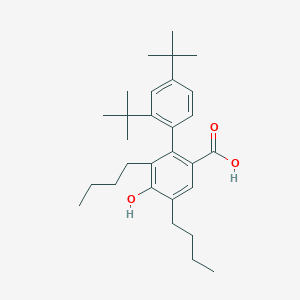

Similar Compounds: Similar compounds to vitamin C tetraisopalmitate include other vitamin C derivatives such as ascorbyl palmitate, sodium ascorbyl phosphate, and tetrahexyldecyl ascorbate . These derivatives are chemically modified versions of ascorbic acid designed to improve stability and skin absorption .

Uniqueness: What sets vitamin C tetraisopalmitate apart from other derivatives is its lipid-solubility, which allows for deeper penetration into the skin’s layers . This property, combined with its stability and effectiveness, makes it a preferred choice in premium skincare products .

特性

IUPAC Name |

[(2S)-2-[(2R)-3,4-bis(14-methylpentadecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(14-methylpentadecanoyloxy)ethyl] 14-methylpentadecanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H128O10/c1-58(2)49-41-33-25-17-9-13-21-29-37-45-53-63(71)76-57-62(77-64(72)54-46-38-30-22-14-10-18-26-34-42-50-59(3)4)67-68(78-65(73)55-47-39-31-23-15-11-19-27-35-43-51-60(5)6)69(70(75)80-67)79-66(74)56-48-40-32-24-16-12-20-28-36-44-52-61(7)8/h58-62,67H,9-57H2,1-8H3/t62-,67+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPBOBUGXWYNEZ-QLMRWRAFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H128O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1129.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-5-(N'-aminomethanimidamido)-N-({4-[(carbamoylamino)methyl]phenyl}methyl)-2-(2,2-diphenylacetamido)pentanamide; trifluoroacetic acid](/img/structure/B8205204.png)

![sodium;4-[(2Z)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]naphthalene-1-sulfonate](/img/structure/B8205227.png)